4-Nitro-tpala-dynorphin
Overview
Description
4-Nitro-tpala-dynorphin is a synthetic compound that belongs to the class of opioid peptides It is derived from the precursor protein prodynorphin and is known for its interaction with the kappa opioid receptor (KOR)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-tpala-dynorphin typically involves multiple steps, starting from the precursor prodynorphin. The process includes the cleavage of prodynorphin by proprotein convertase 2 (PC2), which releases active peptides such as dynorphin A, dynorphin B, and α/β-neoendorphin .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is typically carried out in batch reactors with stringent control over temperature, pressure, and pH to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-tpala-dynorphin undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, and various nucleophiles. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted derivatives, and various modified peptides that retain the core structure of this compound.
Scientific Research Applications
4-Nitro-tpala-dynorphin has a wide range of scientific research applications, including:
Mechanism of Action
4-Nitro-tpala-dynorphin exerts its effects primarily through its interaction with the kappa opioid receptor (KOR). Upon binding to KOR, it modulates the receptor’s activity, leading to changes in cellular signaling pathways. This interaction affects the release of neurotransmitters and alters neuronal excitability, which can result in analgesic, antidepressant, and other neuropsychiatric effects .
Comparison with Similar Compounds
4-Nitro-tpala-dynorphin can be compared with other kappa opioid receptor ligands, such as:
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(4-nitrophenyl)propanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-2-(methylamino)pentanoyl]-[(2R)-2-[ethyl-[2-[[2-[[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-1-oxopentan-2-yl]-4-methylpentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H80N16O11/c1-8-64(42(69)28-60-41(68)27-61-44(71)38(57-7)26-32-15-19-34(67)20-16-32)40(24-30(4)5)48(75)65(46(73)36(56-6)11-9-21-58-49(52)53)47(74)37(12-10-22-59-50(54)55)62-45(72)39(23-29(2)3)63-43(70)35(51)25-31-13-17-33(18-14-31)66(76)77/h13-20,29-30,35-40,56-57,67H,8-12,21-28,51H2,1-7H3,(H,60,68)(H,61,71)(H,62,72)(H,63,70)(H4,52,53,58)(H4,54,55,59)/t35-,36-,37-,38-,39-,40+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOTXBIGEHXVCK-BYAJYZPISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(CC(C)C)C(=O)N(C(=O)C(CCCN=C(N)N)NC)C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N)C(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@H](CC(C)C)C(=O)N(C(=O)[C@H](CCCN=C(N)N)NC)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])N)C(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H80N16O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10145951 | |
Record name | 4-Nitro-tpala-dynorphin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10145951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1081.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103614-23-9 | |
Record name | 4-Nitro-tpala-dynorphin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103614239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitro-tpala-dynorphin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10145951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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